6-Hydroxy-2-naphthaldehyde

Overview

Description

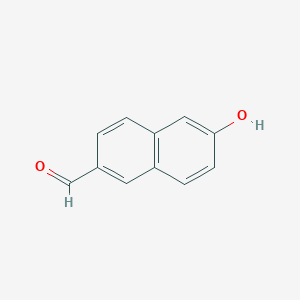

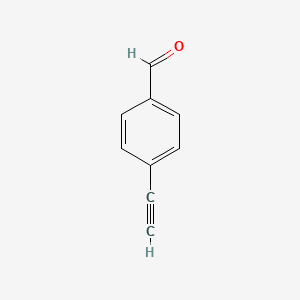

6-Hydroxy-2-naphthaldehyde is an organic compound that belongs to the naphthalene family . It has the molecular formula C11H8O2 .

Synthesis Analysis

The synthesis of 6-Hydroxy-2-naphthaldehyde involves several steps . The process starts with the reaction of beta-naphthol and bromine to generate 1, 6-dibromo-2-naphthol. This is then reacted with a reducing agent to obtain 6-bromine-2-naphthol. The 6-bromine-2-naphthol is then reacted with a methyl esterification reagent to obtain 6-bromine-2-naphthyl methyl ether. This ether is then reacted with magnesium in a Grignard reaction solvent to generate a Grignard reagent. The Grignard reagent is then reacted with N,N-dimethyl formamide to obtain 6-methoxy-2-naphthaldehyde. Finally, 6-methoxy-2-naphthaldehyde is reacted with a demethylating reagent lithium chloride to obtain 6-hydroxy-2-naphthaldehyde .Molecular Structure Analysis

The molecular structure of 6-Hydroxy-2-naphthaldehyde is characterized by a naphthalene ring with a hydroxyl group at the 6th position and an aldehyde group at the 2nd position . The crystal structure of a new polymorph of 6-Hydroxy-2-naphthaldehyde is monoclinic, P 2 1 / c (no. 14), with a = 8.6478 (8) Å, b = 5.2261 (5) Å, c = 18.7921 (18) Å, β = 94.518 (3) ∘, V = 846.66 (14) Å 3, Z = 4, R gt (F) = 0.0419, wR ref (F 2) = 0.1181, T = 173 K .Chemical Reactions Analysis

The chemical reactions of 6-Hydroxy-2-naphthaldehyde involve excited state intramolecular proton transfers (ESIPT). If several hydroxyl groups are located close to each other in a molecule, then the ESIPT process can lead to the next one. A proton donor site in the first ESIPT will be a proton acceptor during the second reaction. Therefore, a number of consecutive excited state proton transfers can occur .Physical And Chemical Properties Analysis

6-Hydroxy-2-naphthaldehyde has a density of 1.3±0.1 g/cm 3, a boiling point of 373.4±15.0 °C at 760 mmHg, and a flash point of 159.4±13.0 °C . It has a molar refractivity of 52.7±0.3 cm 3, and a molar volume of 133.6±3.0 cm 3 . The compound has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications

Organic Synthesis

6-Hydroxy-2-naphthaldehyde is a versatile compound in organic synthesis. It serves as a precursor for synthesizing various naphthyl-based derivatives . Its aldehyde group is reactive and can undergo condensation reactions to form Schiff bases, which are useful intermediates in the synthesis of more complex molecules.

Analytical Chemistry

In analytical chemistry, 6-Hydroxy-2-naphthaldehyde is used to develop fluorescent probes due to its ability to bind with metals and other analytes, allowing for the detection of these substances in various samples . It’s particularly useful in creating probes with large Stokes shifts, which minimize the interference of excitation light in fluorescence measurements .

Pharmaceutical Research

This compound is an important intermediate in pharmaceutical research. It’s used in the synthesis of compounds with potential therapeutic effects. Its derivatives are being studied for their pharmacological properties, including their use as antitumor agents .

Material Science

6-Hydroxy-2-naphthaldehyde plays a role in material science, particularly in the development of novel materials with specific optical properties. It’s used in the synthesis of fluorescent dyes and pigments that have applications in creating advanced materials with unique luminescent properties .

Environmental Science

Researchers utilize 6-Hydroxy-2-naphthaldehyde to develop sensors for environmental monitoring. It’s used in the construction of devices that can detect pollutants and other hazardous substances in the environment, aiding in the assessment of air and water quality .

Biochemistry

In biochemistry, this compound is used to study protein interactions and enzyme activities. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of biochemical pathways .

Agricultural Research

While specific applications of 6-Hydroxy-2-naphthaldehyde in agricultural research are not widely documented, its derivatives could be explored for their potential use in developing pesticides or plant growth regulators due to their chemical reactivity .

Food Industry

In the food industry, the derivatives of 6-Hydroxy-2-naphthaldehyde may be investigated for their antimicrobial properties, which could be beneficial in food preservation and safety. However, its direct application in food products would require rigorous safety evaluations .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

6-Hydroxy-2-naphthaldehyde is primarily used in the synthesis of a mitochondrial-targeted pH fluorescent probe . This probe is used to visualize mitochondrial pH fluctuations in live cells .

Mode of Action

The compound interacts with its targets through a carbon-carbon double bond bridging . This interaction results in the formation of a pH fluorescent probe that exhibits remarkable pH-dependent behavior .

Biochemical Pathways

It is involved in the synthesis of a ph fluorescent probe that can detect changes in mitochondrial ph . This suggests that it may play a role in cellular processes that involve pH regulation within the mitochondria.

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of 6-Hydroxy-2-naphthaldehyde is the creation of a pH fluorescent probe that can be used to visualize mitochondrial pH fluctuations in live cells . This allows for the monitoring of pH changes within the mitochondria, which can be crucial in understanding cellular metabolism and function.

Action Environment

The action of 6-Hydroxy-2-naphthaldehyde can be influenced by environmental factors. For instance, it is known that the compound should be stored at 4° C to maintain its stability . Additionally, it is harmful to aquatic environments and should be prevented from contacting groundwater, waterways, or sewage systems .

properties

IUPAC Name |

6-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRYNJOJHKYNLIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377308 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-2-naphthaldehyde | |

CAS RN |

78119-82-1 | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-2-naphthaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 6-Hydroxy-2-naphthaldehyde utilized in the development of fluorescent probes?

A: 6-Hydroxy-2-naphthaldehyde serves as a key building block in constructing fluorescent probes for detecting specific analytes. For instance, it can be chemically modified to create probes that exhibit fluorescence changes upon interaction with target molecules like sulfite [] or changes in pH []. The hydroxyl group and aldehyde group present in its structure allow for various chemical modifications, making it versatile for designing probes with desired properties.

Q2: Can you provide an example of how the structure of a 6-Hydroxy-2-naphthaldehyde-based probe relates to its function?

A: In the development of a near-infrared fluorescent probe for sulfite detection (NIR-BN), 6-Hydroxy-2-naphthaldehyde was conjugated with a benzopyrylium moiety []. This specific conjugation was crucial for achieving near-infrared emission at 680 nm, making the probe suitable for in vivo imaging. This highlights how structural modifications of 6-Hydroxy-2-naphthaldehyde directly impact the probe's spectral properties and potential applications.

Q3: Beyond fluorescent probes, are there other applications of 6-Hydroxy-2-naphthaldehyde in chemical synthesis?

A: Yes, 6-Hydroxy-2-naphthaldehyde is a valuable starting material in organic synthesis. A notable example is its use in the synthesis of Nafamostat mesylate, a drug with anticoagulant and anti-inflammatory properties []. The synthesis leverages the reactivity of both the aldehyde and hydroxyl groups of 6-Hydroxy-2-naphthaldehyde to introduce new functionalities and build the target molecule step-by-step.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B1303614.png)

![4-[(Trimethylsilyl)ethynyl]benzaldehyde](/img/structure/B1303621.png)

![2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1303633.png)